molecular formula C20H21N3O3S2 B2794288 N-(2-((2-cyanoethyl)thio)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 397280-49-8

N-(2-((2-cyanoethyl)thio)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2794288
CAS RN: 397280-49-8
M. Wt: 415.53
InChI Key: AKHJCAFYNPQDMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((2-cyanoethyl)thio)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as Cetuximab, is a monoclonal antibody that is used for the treatment of cancer. It is a chimeric antibody that targets the epidermal growth factor receptor (EGFR) and is used in the treatment of colorectal cancer, head and neck cancer, and non-small cell lung cancer.

Mechanism of Action

N-(2-((2-cyanoethyl)thio)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide targets the epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer cells. The antibody binds to the extracellular domain of the EGFR, preventing the binding of the ligand and inhibiting downstream signaling pathways. This leads to the inhibition of cell proliferation, angiogenesis, and metastasis.
Biochemical and Physiological Effects
N-(2-((2-cyanoethyl)thio)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been shown to have a number of biochemical and physiological effects. It can inhibit the activation of downstream signaling pathways such as the MAPK and PI3K pathways. It can also induce antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), leading to the destruction of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-((2-cyanoethyl)thio)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide in lab experiments is that it is a highly specific antibody that targets the EGFR. This makes it a useful tool for studying the role of the EGFR in cancer biology. However, one limitation of using N-(2-((2-cyanoethyl)thio)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is that it is an expensive reagent and may not be affordable for all research labs.

Future Directions

There are several future directions for the use of N-(2-((2-cyanoethyl)thio)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide in cancer research. One area of research is the development of new combination therapies that include N-(2-((2-cyanoethyl)thio)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. Another area of research is the investigation of the mechanisms of resistance to N-(2-((2-cyanoethyl)thio)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide and the development of strategies to overcome this resistance. Additionally, there is ongoing research into the use of N-(2-((2-cyanoethyl)thio)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide in the treatment of other types of cancer, such as pancreatic cancer and ovarian cancer.

Synthesis Methods

The synthesis of N-(2-((2-cyanoethyl)thio)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves the use of recombinant DNA technology. The antibody is produced by genetically engineering Chinese hamster ovary (CHO) cells to express the chimeric antibody. The process involves the insertion of the genes that encode the variable regions of the antibody into the CHO cells. The cells are then cultured in a bioreactor, and the antibody is purified from the culture medium using chromatography techniques.

Scientific Research Applications

N-(2-((2-cyanoethyl)thio)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been extensively studied for its efficacy in the treatment of various cancers. Research has shown that N-(2-((2-cyanoethyl)thio)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can improve the survival rate of patients with colorectal cancer, head and neck cancer, and non-small cell lung cancer. It has also been studied for its potential use in combination with other cancer treatments such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-[2-(2-cyanoethylsulfanyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c21-12-5-15-27-19-7-2-1-6-18(19)22-20(24)16-8-10-17(11-9-16)28(25,26)23-13-3-4-14-23/h1-2,6-11H,3-5,13-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHJCAFYNPQDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3SCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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